molecular formula C13H12O2 B3060431 2-(2-Hydroxymethylphenyl)phenol CAS No. 3594-97-6

2-(2-Hydroxymethylphenyl)phenol

Cat. No.: B3060431
CAS No.: 3594-97-6
M. Wt: 200.23 g/mol
InChI Key: FGCSCCNLDZVFBI-UHFFFAOYSA-N
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Description

2-(2-Hydroxymethylphenyl)phenol is a chemical compound with the CAS Number: 3594-97-6 and a linear formula of C13H12O2 . Its molecular weight is 200.24 . It is a compound where an -OH group is attached directly to a benzene ring .


Synthesis Analysis

2-Hydroxymethylphenols have been prepared in good yield by reduction with sodium borohydride of the precursor aldehydes, obtained regiospecifically from the reaction of phenols with paraformaldehyde in toluene containing stannic chloride and tri-n-butylamine .


Molecular Structure Analysis

The structure of this compound is similar to that of phenol, where an -OH group is attached directly to a benzene ring . There is an interaction between the delocalized electrons in the benzene ring and one of the lone pairs on the oxygen atom .


Chemical Reactions Analysis

Phenolic compounds, including this compound, have been known to exhibit high reactivity in electrophilic halogenation, nitration, sulfonation, and Friedel–Crafts reactions .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 200.24 . Phenols generally have higher boiling points in comparison to other hydrocarbons having equal molecular masses. This is due to the presence of intermolecular hydrogen bonding between hydroxyl groups of phenol molecules .

Scientific Research Applications

Antioxidant and Anti-inflammatory Applications

Phenolic compounds, including those structurally similar to 2-(2-Hydroxymethylphenyl)phenol, have been recognized for their antioxidant and anti-inflammatory properties. These compounds play a critical role in combating oxidative stress and inflammation, suggesting their potential in therapeutic applications, particularly in dentistry and chronic disease management (Ramos et al., 2020; Brezáni et al., 2017).

Environmental Detoxification

Phenolic compounds have been explored for their role in environmental detoxification, including the photodegradation of pollutants in aquatic systems. The photochemical properties of phenolic derivatives indicate their utility in breaking down harmful substances in water, pointing to environmental remediation applications (Rayne et al., 2009).

Cosmetic Industry

In the cosmetic sector, derivatives of hydroxycinnamic acids, closely related to phenolic compounds, have been utilized for their antioxidant, UV protective effects, and anti-aging properties. This suggests that this compound could be investigated for similar cosmeceutical applications, particularly in anti-aging and skin protection products (Taofiq et al., 2017).

Food Industry Applications

Phenolic compounds have shown significant benefits in the food industry, particularly in enhancing the nutritional value and shelf life of food products. Their antioxidant properties contribute to the preservation of food quality and safety. The stability and transformation of phenolic acids during food processing and storage have been subjects of extensive research, indicating the potential of phenolic compounds in functional food development (Acosta-Estrada et al., 2014; Amarowicz et al., 2009).

Pharmacological and Biomedical Research

The diverse bioactivities of phenolic compounds, including antimicrobial, antitumor, and cardio-protective effects, highlight their significance in pharmacological and biomedical research. Their potential for disease prevention and treatment, coupled with their role in health promotion, underscores the importance of further exploring phenolic compounds like this compound in drug development and therapeutic applications (Naveed et al., 2018; Meeran et al., 2017).

Properties

IUPAC Name

2-[2-(hydroxymethyl)phenyl]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12O2/c14-9-10-5-1-2-6-11(10)12-7-3-4-8-13(12)15/h1-8,14-15H,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGCSCCNLDZVFBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CO)C2=CC=CC=C2O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70556600
Record name 2'-(Hydroxymethyl)[1,1'-biphenyl]-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70556600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3594-97-6
Record name 2'-(Hydroxymethyl)[1,1'-biphenyl]-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70556600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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